PDX1 mRNA Induction – 2- to 4-Fold Increase at 5 μM vs. Pan-HDAC Inhibitor Valproic Acid (VPA) Which Shows Limited PANC-1 Lineage-Specific Induction
BRD7552 induces a 2- to 4-fold increase in PDX1 mRNA levels in PANC-1 cells, with maximal effect observed at 5 μM on day 9 of treatment, and this induction is accompanied by upregulation of MAFA expression . In contrast, the broad-spectrum histone deacetylase inhibitor valproic acid (VPA), a commonly considered alternative for pancreatic differentiation protocols, induces heterogeneous and lineage-context-dependent PDX1 expression that is not consistently sustained in PANC-1 cells [1]. BRD7552 also induces PDX1 in primary human islets and ductal cells, whereas VPA activity varies substantially across cell types. Furthermore, BRD7552 exhibits high selectivity for PDX1 induction, with no significant effect on other pancreatic transcription factors including NKX6.1 or PAX6 at concentrations up to 5 μM .
| Evidence Dimension | PDX1 mRNA fold induction |
|---|---|
| Target Compound Data | 2- to 4-fold increase in PDX1 mRNA; MAFA expression also upregulated |
| Comparator Or Baseline | Valproic acid (VPA) shows variable, lineage-dependent PDX1 induction; lacks sustained PANC-1 response |
| Quantified Difference | BRD7552: consistent 2- to 4-fold induction across multiple cell types; VPA: heterogeneous response |
| Conditions | PANC-1 cells; 5 μM BRD7552; 9-day treatment; qPCR assay |
Why This Matters
Researchers requiring consistent, quantifiable PDX1 induction across ductal and islet cell types should select BRD7552 over pan-HDAC inhibitors like VPA, which produce unpredictable, lineage-dependent responses.
- [1] Use of histone deacetylase inhibitor valproic acid in pancreas differentiation. JLUpub, Universität Gießen, 2023. VPA shows lineage-dependent PDX1 induction in PANC-1 cells. View Source
